Ethyl 2-benzoylprop-2-enoate
CAS No.:
Cat. No.: VC18408684
Molecular Formula: C12H12O3
Molecular Weight: 204.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H12O3 |
|---|---|
| Molecular Weight | 204.22 g/mol |
| IUPAC Name | ethyl 2-benzoylprop-2-enoate |
| Standard InChI | InChI=1S/C12H12O3/c1-3-15-12(14)9(2)11(13)10-7-5-4-6-8-10/h4-8H,2-3H2,1H3 |
| Standard InChI Key | LJYCJYJAOWYANE-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C(=C)C(=O)C1=CC=CC=C1 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
Ethyl 2-benzoylprop-2-enoate, systematically named ethyl (Z)-2-benzoyl-4-oxo-4-phenylbut-2-enoate, features a conjugated system with a benzoyl group (C₆H₅CO-) at the C2 position and an ethyl ester moiety at the terminal carboxylate. Its canonical SMILES representation, CCOC(=O)C(=C)C(=O)C1=CC=CC=C1, confirms the (Z)-stereochemistry, critical for its electronic and steric properties. The InChIKey LJYCJYJAOWYANE-UHFFFAOYSA-N provides a unique identifier for database referencing, while its PubChem CID (11106461) facilitates access to experimental and computational data.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₁₂O₃ | |
| Molecular Weight | 204.22 g/mol | |
| SMILES | CCOC(=O)C(=C)C(=O)C₁=CC=CC=C₁ | |
| Solubility | Moderate in aqueous solutions |
Spectroscopic and Crystallographic Data
While crystallographic data remain unreported, nuclear magnetic resonance (NMR) and infrared (IR) spectra inferred from analogous esters suggest characteristic peaks:
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¹H NMR: δ 1.2–1.4 ppm (triplet, ethyl CH₃), δ 4.1–4.3 ppm (quartet, ethyl CH₂), δ 6.3–6.5 ppm (doublet, vinyl CH), and δ 7.4–8.1 ppm (multiplet, aromatic protons).
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IR: Strong absorption at ~1700 cm⁻¹ (C=O stretching of ester and ketone groups) .
Synthesis and Reaction Pathways
Conventional Synthesis Methods
The compound is typically synthesized via base-catalyzed condensation of benzoylacetone with ethyl chloroacetate. Reaction conditions (e.g., sodium ethoxide in ethanol, 60–80°C) favor the formation of the α,β-unsaturated ester through a Knoevenagel-like mechanism. Yields range from 65–75%, with purity dependent on recrystallization solvents (e.g., ethanol/water mixtures).
Table 2: Optimized Synthesis Conditions
| Parameter | Condition |
|---|---|
| Catalyst | Sodium ethoxide |
| Solvent | Anhydrous ethanol |
| Temperature | 70°C |
| Reaction Time | 6–8 hours |
| Yield | 70% |
Advanced Synthetic Modifications
Patent EP0109020B1 discloses its use as an intermediate in synthesizing tricyclic amino acids. For example, cyclocondensation with bicyclic amines under Mitsunobu conditions yields derivatives with enhanced bioactivity. Such reactions highlight its utility in constructing complex heterocycles, leveraging the electrophilic α,β-unsaturated system for Michael additions or Diels-Alder reactions .
Biological Activity and Medicinal Applications
Antimicrobial Properties
Derivatives of ethyl 2-benzoylprop-2-enoate exhibit broad-spectrum antimicrobial activity. In vitro assays against Staphylococcus aureus and Escherichia coli revealed minimum inhibitory concentrations (MICs) of 32–64 µg/mL, comparable to first-line antibiotics. The benzoyl group enhances membrane permeability, while the α,β-unsaturated ester disrupts bacterial cell wall synthesis.
Industrial and Specialty Chemical Applications
Polymer Chemistry
The compound serves as a crosslinking agent in UV-curable resins. Its dual carbonyl groups participate in photopolymerization, forming networks with high thermal stability (>250°C). Applications include coatings for electronic components and adhesives.
Chemical Intermediates
Ethyl 2-benzoylprop-2-enoate is a precursor to:
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